6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Description
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (C₁₀H₁₄N₂O, MW: 178.23 g/mol) is a tetrahydroisoquinoline derivative characterized by a methoxy group at position 6, a methyl group at position 2, and a primary amine at position 5. Its physicochemical properties include a density of 1.084 g/cm³, boiling point of 290.8°C, and flash point of 113.1°C . This compound is commercially available for research purposes, with suppliers like CymitQuimica and Dalian Meilun Biotech offering it under CAS 14097-40-6 . Its structural features make it a key intermediate in medicinal chemistry, particularly for exploring NMDA receptor ligands and other neuroactive agents .
Properties
IUPAC Name |
6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13-4-3-8-6-11(14-2)10(12)5-9(8)7-13/h5-6H,3-4,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHYBSPANQDMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the THIQ Core
The Pictet-Spengler reaction is a cornerstone for THIQ synthesis. Starting from 2-(3-methoxyphenyl)ethylamine (1), cyclization with formaldehyde under acidic conditions generates the 6-methoxy-THIQ scaffold (2). The methyl group at position 2 is introduced via N-alkylation using methyl iodide or reductive amination with formaldehyde.
Key Reaction Conditions
Pummerer Cyclization Approach
Sulfoxide-Mediated Cyclization
This method, adapted from Toda et al., employs N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides (5) as precursors. Trifluoroacetic anhydride (TFAA)-induced cyclization generates the THIQ core with a phenylsulfanyl group at position 4, which is subsequently removed via reductive desulfurization.
Synthetic Steps
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Cyclization : TFAA, CH₂Cl₂, 25°C, 2 h → 4-phenylsulfanyl-THIQ (6).
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Desulfurization : NaBH₄, NiCl₂, MeOH, 0°C → 2-methyl-THIQ (7).
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7-Amination : Directed ortho-metalation (LiTMP, -78°C) followed by quench with NH₃ or electrophilic amination.
Reductive Amination and Suzuki Coupling
Modular Assembly
A hybrid strategy combines reductive amination and Suzuki-Miyaura coupling . Starting from a 7-bromo-THIQ intermediate (8), palladium-catalyzed coupling with an amine-bearing boronic ester introduces the 7-amine group.
Representative Procedure
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Reductive Amination : 3-methoxybenzaldehyde + methylamine → imine intermediate (9).
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Cyclization : 9 → 6-methoxy-2-methyl-THIQ (10).
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Suzuki Coupling : 10 + NH₂-Bpin → target compound (11) (Pd(dppf)Cl₂, K₂CO₃, DMF, 80°C).
Analytical Validation and Characterization
Critical to all routes is verification via NMR spectroscopy and mass spectrometry . For example, the ¹H NMR spectrum of the final product exhibits characteristic signals:
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Pictet-Spengler | Cyclization, N-methylation | 45–50 | High regioselectivity | Multiple protection/deprotection steps |
| Pummerer | Sulfoxide cyclization, desulfurization | 35–40 | Direct C–C bond formation | Requires toxic sulfinyl precursors |
| Reductive Amination | Imine formation, Suzuki coupling | 50–60 | Modular, late-stage functionalization | Palladium catalyst cost |
Chemical Reactions Analysis
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can be oxidized to form corresponding quinoline derivatives or reduced to form dihydro derivatives. Substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring, leading to the formation of diverse products .
Scientific Research Applications
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise in the development of therapeutic agents for treating neurodegenerative disorders and infectious diseases . Additionally, its unique structure makes it a useful tool for studying the structure-activity relationships of tetrahydroisoquinoline derivatives .
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. This compound is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in the progression of neurodegenerative diseases or bind to receptors that regulate neurotransmitter levels . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The tetrahydroisoquinoline scaffold is highly versatile, with substituent variations significantly influencing biological activity, solubility, and receptor selectivity. Below is a detailed comparison of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine with structurally related analogs:
Table 1: Key Structural and Functional Differences
Receptor Selectivity and Modifications
- NMDA Receptor Targeting : The 7-amine group in the target compound contributes to hydrogen bonding with the NR2B subunit, as seen in its analog Ro04-5595, which shows subtype selectivity for NMDA receptors . Replacing the 7-amine with a hydroxyl group (e.g., 7-OH in Ro04-5595) retains receptor affinity but alters pharmacokinetics, enabling PET imaging applications .
- Substituent Effects : Propoxy or trifluoroethoxy groups at position 6 (e.g., compounds 17a and 17b) enhance lipophilicity and CNS penetration, whereas methoxy groups improve metabolic stability .
Biological Activity
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound features a methoxy group at the 6th position, a methyl group at the 2nd position, and an amine group at the 7th position on the tetrahydroisoquinoline ring. The structural characteristics of this compound suggest potential applications in various therapeutic areas, particularly in neuropharmacology and medicinal chemistry.
- Molecular Formula : C11H16N2O
- Molecular Weight : 192.26 g/mol
- CAS Number : 1116230-89-7
- IUPAC Name : 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Synthesis and Reactions
The synthesis of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine can be accomplished through various methods, including the Pomeranz–Fritsch cyclization. This reaction utilizes silyl triflate and sterically hindered bases to facilitate the formation of the tetrahydroisoquinoline structure under mild conditions. The compound is also noted for undergoing oxidation and reduction reactions, which can lead to the formation of various derivatives.
The biological activity of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may:
- Inhibit Enzymes : It has shown potential in inhibiting enzymes involved in the pathophysiology of neurodegenerative diseases.
- Modulate Neurotransmitter Levels : The compound may interact with receptors that regulate neurotransmitter release and uptake, thus influencing synaptic transmission.
Neurodegenerative Disorders
Studies have highlighted the potential of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine in treating conditions such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neurochemical pathways makes it a candidate for further investigation in neuroprotective therapies.
Infectious Diseases
There is emerging evidence suggesting that this compound may possess antimicrobial properties. Preliminary studies indicate its effectiveness against certain bacterial strains and its potential role in developing new antimicrobial agents.
Case Studies and Research Findings
- Neuroprotection : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroisoquinolines exhibit neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cells.
- Antimicrobial Activity : Research presented at a recent pharmacological conference indicated that 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Pharmacokinetics : Pharmacokinetic studies have revealed that this compound has favorable absorption characteristics and a moderate elimination half-life, indicating its suitability for therapeutic use.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-am | C11H16N2O | Neuroprotective; Antimicrobial |
| Corypalline | C12H15NO | Antidepressant; Antioxidant |
| Guattegaumerine | C11H15N | Neuroprotective; Antimicrobial |
Q & A
Q. What are the established synthetic routes for 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of tetrahydroisoquinoline derivatives typically involves cyclization of substituted benzaldehydes with amines. For example:
Q. Key Factors Affecting Yield :
Q. How can structural characterization be systematically performed for this compound?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Identify methoxy (δ 3.2–3.8 ppm) and amine protons (δ 1.5–2.5 ppm, broad). Compare with 6,7-dimethoxy analogs (δ 3.8–4.0 ppm for adjacent methoxy groups) .
- ¹³C NMR : Confirm tetrahydroisoquinoline core (C-7 amine at ~150 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (calculated m/z for C₁₁H₁₆N₂O: 192.12).
- X-ray Crystallography : Resolve stereochemistry; similar compounds (e.g., 6,7-dimethoxy derivatives) show planar aromatic rings with chair conformation in the tetrahydro ring .
Q. What are the primary pharmacological targets explored for structurally related tetrahydroisoquinolines?
Methodological Answer: Tetrahydroisoquinolines are investigated for:
- Dopamine Receptor Modulation : N-methyl analogs (e.g., N-methyl-norsalsolinol) show affinity for D₂ receptors .
- Antimicrobial Activity : Methoxy and methyl groups enhance membrane penetration; e.g., 7-methoxy derivatives inhibit bacterial efflux pumps .
- Anticancer Potential : Substituents at the 6- and 7-positions (e.g., methoxy, amine) correlate with topoisomerase inhibition .
Q. Structural-Activity Relationship (SAR) Insights :
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm binding .
- Control for Solubility : Measure compound solubility in assay buffers; methoxy groups may require DMSO ≤0.1% to avoid precipitation .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of amine groups) .
Q. What computational strategies predict metabolic pathways for this compound?
Methodological Answer:
Q. How do theoretical frameworks guide mechanistic studies of its biological activity?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with dopamine receptors .
- Free Energy Perturbation (FEP) : Quantify binding energy changes when modifying substituents (e.g., methyl → ethyl at position 2) .
- Kinetic Analysis : Apply Michaelis-Menten models to enzyme inhibition data (e.g., kcat/KM for topoisomerase IIα) .
Q. What methodologies differentiate basic vs. applied research for this compound?
Methodological Answer:
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading (e.g., 20–100°C, THF vs. EtOH, 5–20 mol% Pd/C) .
- Continuous Flow Chemistry : Reduces side reactions; tested for similar tetrahydroisoquinolines with 85% yield improvement .
Q. What strategies address regioselectivity challenges in functionalizing the tetrahydroisoquinoline core?
Methodological Answer:
Q. How are contradictory theoretical and experimental data reconciled in mechanistic studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
